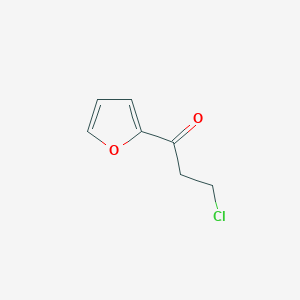

3-chloro-1-(furan-2-yl)propan-1-one

Cat. No. B8760020

M. Wt: 158.58 g/mol

InChI Key: OCQQGPOBIZVDNB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04515793

Procedure details

At 25°, 3-chloropropionyl chloride (25.4 g, 0.20 mole) was added to a suspension of anhydrous aluminum chloride (27.1 g, 0.20 mole) in 1,2-dichloroethane (DCE). The mixture was stirred until the aluminum chloride had nearly dissolved. This solution was added at 0°-5° during 15 minutes to a solution of furan (13.6 g, 0.2 mole) in 100 ml of DCE. The reaction mixture became very dark and a tan precipitate was deposited. The reaction mixture was then immediately poured into 1 of ice-water. An emulsion of some brown precipitate formed. This mixture was extracted with diethyl ether (five times, 150 ml), and the combined ether extract was filtered through a column of 150 g of silica gel. The column was then washed with 200 ml of ether and the combined eluants were concentrated at reduced pressure (40°) to 100 ml. The solution was then washed with 100 ml of saturated sodium hydrogen carbonate, dried over anhydrous sodium sulfate, treated with activated carbon, and evaporated at reduced pressure to give a liquid (3.5 g) which rapidly darkened at room temperature. It was stored at -10°. PMR spectroscopy indicated the product was about 75% desired copound. The mixture was used without further purification.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[O:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>ClCCCl>[Cl:1][CH2:2][CH2:3][C:4]([C:12]1[O:11][CH:15]=[CH:14][CH:13]=1)=[O:5] |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC(=O)Cl

|

|

Name

|

|

|

Quantity

|

27.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Three

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

had nearly dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An emulsion of some brown precipitate formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This mixture was extracted with diethyl ether (five times, 150 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the combined ether extract

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through a column of 150 g of silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

The column was then washed with 200 ml of ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined eluants were concentrated at reduced pressure (40°) to 100 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The solution was then washed with 100 ml of saturated sodium hydrogen carbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated carbon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated at reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCC(=O)C=1OC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 11% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |